Terferol

CAS No.: 20958-04-7

Cat. No.: VC1602484

Molecular Formula: C19H16O3

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20958-04-7 |

|---|---|

| Molecular Formula | C19H16O3 |

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | 4-methoxy-3,6-diphenylbenzene-1,2-diol |

| Standard InChI | InChI=1S/C19H16O3/c1-22-16-12-15(13-8-4-2-5-9-13)18(20)19(21)17(16)14-10-6-3-7-11-14/h2-12,20-21H,1H3 |

| Standard InChI Key | HMCUGCPHZLJKMS-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C(=C1)C2=CC=CC=C2)O)O)C3=CC=CC=C3 |

| Canonical SMILES | COC1=C(C(=C(C(=C1)C2=CC=CC=C2)O)O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physical Properties

Molecular Structure

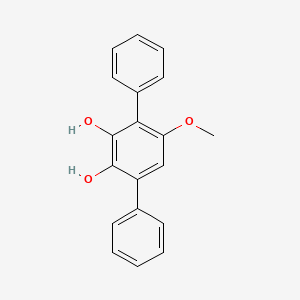

Terferol has the molecular formula C19H16O3 with a molecular weight of 292.3 g/mol . The IUPAC name for terferol is 4-methoxy-3,6-diphenylbenzene-1,2-diol, reflecting its core structure with specific functional groups. The structural arrangement consists of a central benzene ring substituted with two phenyl groups at positions 3 and 6, a methoxy group at position 4, and hydroxyl groups at positions 1 and 2.

Physical Characteristics

Terferol appears as colorless acicular (needle-like) crystals, with a melting point of approximately 186°C . The compound's distinctive crystalline structure contributes to its identification in laboratory settings. Its specific physical characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C19H16O3 |

| Molecular Weight | 292.3 g/mol |

| Physical Appearance | Colorless acicular crystals |

| Melting Point | 186°C |

| CAS Number | 20958-04-7 |

Chemical Identifiers

For precise identification in chemical databases and literature, terferol is associated with several standardized identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 20958-04-7 |

| IUPAC Name | 4-methoxy-3,6-diphenylbenzene-1,2-diol |

| Standard InChIKey | HMCUGCPHZLJKMS-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C(=C1)C2=CC=CC=C2)O)O)C3=CC=CC=C3 |

Natural Sources and Isolation

Biological Sources

Terferol has been isolated from various natural sources, with fungi and bacteria being the primary organisms that produce this compound. The most documented source is the bacterium Streptomyces showdoensis SANK 65080, from which terferol was initially isolated and characterized as an enzyme inhibitor .

Isolation Methods

The isolation of terferol typically involves culturing the producing microorganism, followed by extraction and purification procedures. From the cultured broth of Streptomyces showdoensis SANK 65080, terferol was isolated using specific extraction techniques that separated the compound from other metabolites . The isolation process requires careful purification steps to obtain the pure crystalline form of terferol for further analysis and application.

Synthesis Methods

Synthetic Routes

The synthesis of terferol has been achieved through various chemical approaches. One documented method involves using 2,5-diphenyl-1,4-benzoquinone as a starting material . This synthetic route allows for the creation of terferol and related compounds including its corresponding quinone and phlebiarubrone .

Chemical Transformations

Research has explored the chemical conversion of terferol-related compounds. For instance, studies have examined the transformation of phlebiarubrone (a compound related to terferol) to ustalic acid dimethyl ester, although this conversion has been reported to occur with low yield . These chemical transformations provide insights into the reactive properties of terferol and its potential for derivatization.

Biological Activities

Enzyme Inhibition Properties

Terferol's most significant biological activity is its inhibition of phosphodiesterase enzymes. Specifically, it inhibits both cyclic adenosine 3',5'-monophosphate phosphodiesterase (cAMP-PDE) and cyclic guanosine 3',5'-monophosphate phosphodiesterase (cGMP-PDE) .

The inhibitory potency of terferol has been quantified in various studies. The concentration required for 50% inhibition (IC50) of cAMP-PDE was determined to be 0.82 μM, indicating substantial inhibitory efficacy . This inhibitory activity has been observed across phosphodiesterase enzymes obtained from various rat tissues, including brain, aorta, heart, platelet, kidney, and liver .

Tissue-Specific Effects

The inhibitory effects of terferol on phosphodiesterase enzymes have been studied across multiple tissue types. The following table summarizes terferol's inhibitory activity against cAMP-PDE from various rat tissues:

| Tissue Source | Inhibitory Activity |

|---|---|

| Brain | Inhibition observed |

| Aorta | Inhibition observed |

| Heart | Inhibition observed |

| Platelet | Inhibition observed |

| Kidney | Inhibition observed |

| Liver | Inhibition observed |

This broad-spectrum activity across different tissue types suggests that terferol may have systemic effects when administered in vivo, although further research is needed to fully characterize these effects.

Mechanism of Action

Molecular Interactions

At the molecular level, terferol interacts with enzymes through its aromatic and hydroxyl groups, which facilitate binding to specific sites on target enzymes. The structural configuration of terferol, particularly its arrangement of phenyl rings and functional groups, contributes to its ability to bind effectively to phosphodiesterase enzymes.

Signaling Pathway Modulation

By inhibiting phosphodiesterase enzymes, terferol affects cellular signaling pathways that involve cyclic nucleotides. Cyclic adenosine monophosphate (cAMP) plays a crucial role as a second messenger in various cellular processes, mediating the actions of numerous hormones . By inhibiting cAMP-PDE, terferol can potentially enhance or prolong cAMP-mediated signaling, which may have implications for various physiological processes.

Structure-Activity Relationships

Comparison with Related Compounds

Terferol belongs to a broader class of p-terphenyl compounds that share structural similarities but differ in substituents and resulting biological activities. Related compounds include terphenyllin, candidusin A, 4-deoxyterphenyllin, and phlebiarubrone, each with distinct structural features and biological properties.

The presence of specific functional groups, such as the hydroxyl and methoxy substituents in terferol, contributes to its particular enzyme-inhibiting properties. These structural features differentiate terferol from other p-terphenyls and influence its biological activity profile.

Structural Determinants of Activity

Research suggests that the specific arrangement of phenyl rings and the presence of hydroxyl groups enhance terferol's reactivity compared to other p-terphenyls. The compound's distinct structural features, including the positioning of functional groups on the central benzene ring, contribute to its varied biological activities and enzyme-binding capabilities.

Current Research and Future Directions

Ongoing Investigations

Current research on terferol focuses on several areas, including detailed characterization of its molecular interactions with target enzymes, exploration of structure-activity relationships through the development of analogs, and investigation of potential therapeutic applications based on its enzyme-inhibitory properties.

Future Research Opportunities

Several aspects of terferol research warrant further investigation:

-

Development of more efficient synthetic routes to terferol and analogs

-

Comprehensive evaluation of terferol's pharmacokinetic properties

-

Exploration of terferol's effects in various disease models

-

Investigation of potential synergistic effects with other compounds

-

Detailed mechanistic studies of terferol's interactions with specific phosphodiesterase isoforms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume